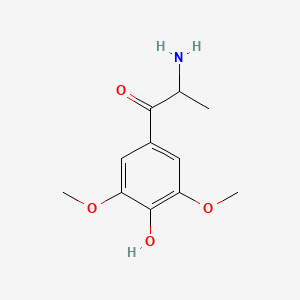

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of an amino group, a hydroxy group, and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino ketone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde

Reduction: Formation of the corresponding alcohol

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The methoxy groups may influence its lipophilicity and ability to cross cell membranes, affecting its distribution and efficacy .

Comparison with Similar Compounds

Similar Compounds

Acetosyringone: 1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone

Syringaldehyde: 4-hydroxy-3,5-dimethoxybenzaldehyde

Vanillin: 4-hydroxy-3-methoxybenzaldehyde

Uniqueness

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is unique due to the presence of both an amino group and a hydroxy group on the same phenyl ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Biological Activity

2-Amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, also known as a derivative of the phenolic compounds, has garnered attention due to its potential biological activities. This compound is structurally related to various bioactive natural products and synthetic derivatives, which exhibit a range of pharmacological effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H15NO4

- Molar Mass : 225.25 g/mol

- IUPAC Name : this compound

This compound features an amino group, a ketone functional group, and a hydroxyl group on a substituted phenyl ring, which contributes to its biological activities.

Antioxidant Activity

Recent studies have demonstrated that compounds containing methoxy and hydroxyl groups exhibit significant antioxidant properties. The antioxidant capacity is primarily attributed to the ability of these groups to donate electrons and scavenge free radicals.

| Compound | Source | Antioxidant Activity |

|---|---|---|

| This compound | Synthetic | Moderate |

| 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | Ficus erecta | High |

The antioxidant activity of this compound has been evaluated using various assays like DPPH and ABTS, showing promising results in reducing oxidative stress in cellular models .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrated that treatment with this compound resulted in decreased levels of these cytokines in macrophage cell lines.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis. For instance, it has been shown to inhibit the activation of caspases in neuronal cells exposed to oxidative stress .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted by Queener et al. focused on the neuroprotective effects of various phenolic compounds, including this compound. In their experiments using SH-SY5Y cells treated with amyloid-beta peptides, the compound significantly reduced cell death and improved cell viability compared to untreated controls .

Case Study 2: Antioxidant Efficacy in Diabetic Models

Another investigation assessed the antioxidant efficacy of this compound in diabetic rats. The administration of this compound led to a marked decrease in blood glucose levels and an increase in antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups contribute to its ability to neutralize free radicals.

- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation.

- Neuroprotective Pathways : It appears to activate survival pathways while inhibiting apoptotic pathways in neuronal cells.

Properties

Molecular Formula |

C11H15NO4 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-amino-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one |

InChI |

InChI=1S/C11H15NO4/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,14H,12H2,1-3H3 |

InChI Key |

DKRPMXQJISNXEN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C(=C1)OC)O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.